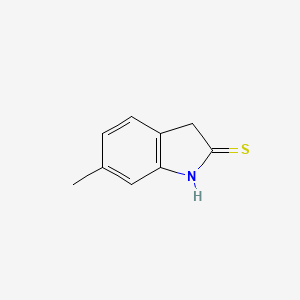

6-Methylthiooxindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methylthiooxindole is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Methylthiooxindole has been explored for its potential therapeutic properties. Research indicates that it may exhibit:

- Antitumor Activity : Studies have shown that derivatives of oxindoles can inhibit cancer cell proliferation. For instance, a study demonstrated that compounds related to this compound displayed significant cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. A notable case study revealed that oxindole derivatives, including this compound, inhibited the growth of pathogenic bacteria, making them candidates for developing new antibiotics .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. It has been associated with the modulation of neurotransmitter systems and may protect neurons from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Inhibition against bacterial strains | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antitumor Activity

In a study published in RSC Advances, researchers synthesized various oxindole derivatives, including this compound, and tested their cytotoxicity against human cancer cell lines. The results indicated that these compounds significantly reduced cell viability, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives. The study found that these compounds exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial therapies .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methylthio group at position 6 participates in nucleophilic displacement, enabling the introduction of heterocyclic or amino acid moieties. For example:

Mechanistic studies suggest the methylthio group acts as a leaving group under basic conditions, with the reaction proceeding via a Meisenheimer-like intermediate .

Michael Addition Reactions

6-Methylthiooxindole serves as a Michael donor in cascade reactions. Key findings include:

-

Spirothiooxindole Formation : Reacts with dibenzalacetones under K₂CO₃ catalysis (100 mol%) in ethanol to yield cis-spirothiooxindoles with >99% diastereoselectivity .

-

Electronic Effects : The thiocarbonyl group enhances α-carbon electron density (DFT-calculated charge: −0.32 vs. −0.18 for oxindole), increasing nucleophilicity .

Optimized Conditions :

Oxidation and Reduction Pathways

The methylthio group undergoes redox transformations:

| Process | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | 6-Sulfonylindole | Prodrug synthesis |

| Reduction | LiAlH₄, THF | 6-Methylindole | Neuropharmacological probes |

These transformations retain the oxindole core while modifying the C6 substituent .

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions:

-

With methyl perfluoroalk-2-ynoates in THF/Et₃N at 40°C, forming fluorinated pyrroloindoles (44–99% yield) .

-

Mechanistic studies show initial Michael addition to the alkyne β-carbon, followed by cyclization .

Key Intermediate :

textS | Indole-C-C≡C-CO₂Me → Cyclization → Pyrroloindole

Enzymatic Modifications

SAM-dependent methyltransferases (e.g., PsmD) selectively methylate the indole nitrogen:

| Enzyme | Substrate | Product | Yield |

|---|---|---|---|

| PsmD | This compound | N-Methyl-6-methylthiooxindole | 90% |

This biocatalytic method achieves >99% enantioselectivity under mild conditions (pH 7.4, 30°C) .

Comparative Reactivity Table

| Position | Reactivity | Dominant Pathway |

|---|---|---|

| C3 | Electrophilic substitution | Formylation (Vilsmeier–Haack) |

| C6 | Nucleophilic displacement | Heterocycle substitution |

| N1 | Enzymatic methylation | SAM-dependent alkylation |

Propiedades

Fórmula molecular |

C9H9NS |

|---|---|

Peso molecular |

163.24 g/mol |

Nombre IUPAC |

6-methyl-1,3-dihydroindole-2-thione |

InChI |

InChI=1S/C9H9NS/c1-6-2-3-7-5-9(11)10-8(7)4-6/h2-4H,5H2,1H3,(H,10,11) |

Clave InChI |

YCSRYPJGUGUNGB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(CC(=S)N2)C=C1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.